Seviteronel

Catalog No.
S548885
CAS No.
1610537-15-9
M.F
C18H17F4N3O3
M. Wt
399.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Seviteronel

CAS Number

1610537-15-9

Product Name

Seviteronel

IUPAC Name

(1S)-1-[6,7-bis(difluoromethoxy)naphthalen-2-yl]-2-methyl-1-(2H-triazol-4-yl)propan-1-ol

Molecular Formula

C18H17F4N3O3

Molecular Weight

399.3 g/mol

InChI

InChI=1S/C18H17F4N3O3/c1-9(2)18(26,15-8-23-25-24-15)12-4-3-10-6-13(27-16(19)20)14(28-17(21)22)7-11(10)5-12/h3-9,16-17,26H,1-2H3,(H,23,24,25)/t18-/m0/s1

InChI Key

ZBRAJOQFSNYJMF-SFHVURJKSA-N

SMILES

CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O

Solubility

Soluble in DMSO, not in water

Synonyms

VT464; VT 464; VT-464; INO-464; INO 464; INO464; Seviteronel.

Canonical SMILES

CC(C)C(C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O

Isomeric SMILES

CC(C)[C@](C1=CC2=CC(=C(C=C2C=C1)OC(F)F)OC(F)F)(C3=NNN=C3)O

Description

The exact mass of the compound Seviteronel is 399.1206 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Inhibit Androgen Production

    Androgens are hormones that play a role in the development and growth of certain cancers, particularly prostate cancer. Seviteronel works by inhibiting an enzyme called 17α-hydroxylase-C17,17-lyase (CYP17A1) which is crucial for androgen production. This mechanism reduces the levels of androgens in the body, potentially slowing cancer cell growth [].

  • Block Androgen Receptor Signaling

    Seviteronel may also have additional anti-androgen effects by directly blocking the androgen receptor, a protein on cancer cells that allows androgens to exert their growth-promoting effects. This could further limit androgen-driven tumor progression [].

Current Research Directions:

While Seviteronel hasn't reached clinical practice yet, ongoing research is exploring its potential in various contexts:

  • Castration-Resistant Prostate Cancer (CRPC)

    Seviteronel's ability to inhibit androgen production makes it a potential therapeutic candidate for CRPC, a stage of prostate cancer where tumors no longer respond to traditional hormone therapy that reduces testosterone levels.

  • Triple-Negative Breast Cancer (TNBC)

    Some TNBC tumors express androgen receptors. Studies are investigating the effectiveness of Seviteronel, alone or in combination with other therapies, in treating this aggressive form of breast cancer.

Seviteronel is a novel pharmaceutical compound primarily being investigated for its potential in treating castration-resistant prostate cancer. It functions as a selective inhibitor of cytochrome P450 17A1 (CYP17A1), specifically targeting the 17,20-lyase activity, which is crucial in androgen biosynthesis. This compound is characterized by its naphthalene-based structure and is also known by its developmental code name, VT-464. The chemical formula of seviteronel is C18H17F4N3O3, and it has a molecular weight of approximately 399.35 g/mol .

Seviteronel acts by inhibiting the CYP17A1 enzyme, which plays a pivotal role in the conversion of steroid precursors into androgens. The inhibition of this enzyme leads to a decrease in the production of testosterone and other androgens, which are often implicated in the progression of prostate cancer. Seviteronel exhibits approximately 10-fold selectivity for the lyase activity over hydroxylase activity within CYP17A1, making it a promising candidate for targeted therapy .

Seviteronel has demonstrated significant antitumor activity both in vitro and in vivo. It effectively inhibits androgen receptor activation and androgen biosynthesis, thus reducing tumor growth in models of castration-resistant prostate cancer. Studies have shown that seviteronel is more potent than traditional therapies like abiraterone acetate when tested against enzalutamide-resistant prostate cancer cell lines . Additionally, seviteronel does not significantly alter the expression of androgen receptor target genes, suggesting a unique mechanism of action compared to other androgen receptor inhibitors .

The synthesis of seviteronel involves several chemical steps starting from naphthalene derivatives. A key aspect of its synthesis includes the introduction of difluoromethoxy groups and the formation of a triazole ring, which are critical for its biological activity. Detailed synthetic routes have been documented, emphasizing multi-step reactions that ensure high purity and yield of the final product .

Seviteronel is primarily being studied for its application in treating castration-resistant prostate cancer, particularly in patients who have developed resistance to existing therapies like abiraterone acetate and enzalutamide. Its dual mechanism—acting as both an androgen receptor antagonist and a CYP17 lyase inhibitor—positions it as a potential treatment option for advanced prostate cancer cases . Clinical trials are ongoing to evaluate its safety and efficacy in various patient populations.

Research on seviteronel has highlighted its interaction with various biological targets. Notably, it has been shown to radiosensitize androgen receptor-positive triple-negative breast cancer cells when combined with radiation therapy. This effect is attributed to delays in double-strand DNA break repair mechanisms, indicating that seviteronel may enhance the effectiveness of radiation therapy in specific cancer types . Furthermore, studies suggest that seviteronel's interactions with mutated forms of the androgen receptor may provide insights into overcoming resistance mechanisms seen with other therapies .

Seviteronel shares similarities with several other compounds that target androgen receptors or inhibit steroidogenesis. Below are some comparable compounds:

Compound NameMechanism of ActionUnique Features
Abiraterone AcetateCYP17A1 inhibitorNon-selective; affects both hydroxylase and lyase activities
EnzalutamideAndrogen receptor antagonistPrevents nuclear translocation of androgen receptors
OrteronelNon-steroidal CYP17A1 inhibitorSimilar structure; less selectivity than seviteronel
FlutamideAndrogen receptor antagonistFirst-generation anti-androgen; less potent than newer agents

Uniqueness of Seviteronel: Seviteronel's selectivity for CYP17 lyase over hydroxylase activity allows it to minimize side effects associated with non-selective CYP17 inhibitors. Additionally, its ability to inhibit both wild-type and mutated forms of the androgen receptor distinguishes it from other compounds like enzalutamide and abiraterone acetate, making it a promising candidate for treating resistant cases of prostate cancer .

Molecular Formula and Weight

C₁₈H₁₇F₄N₃O₃ Composition

Seviteronel possesses the molecular formula C₁₈H₁₇F₄N₃O₃, representing a complex organic compound with eighteen carbon atoms, seventeen hydrogen atoms, four fluorine atoms, three nitrogen atoms, and three oxygen atoms [1] [2] [3]. This molecular composition reflects the compound's sophisticated structural architecture, incorporating multiple heteroatoms that contribute to its unique chemical and biological properties [4]. The presence of four fluorine atoms is particularly noteworthy, as these atoms are incorporated within two difluoromethoxy substituents that significantly influence the compound's physicochemical characteristics [17]. The three nitrogen atoms are strategically positioned within a triazole heterocyclic ring system, which serves as a critical structural element for the compound's biological activity [6]. The oxygen atoms are distributed across different functional groups, including the difluoromethoxy substituents and a tertiary alcohol moiety, contributing to the overall molecular polarity and hydrogen bonding capabilities [5].

399.346 g/mol Mass Characteristics

The molecular weight of seviteronel is precisely 399.346 grams per mole, as determined through high-resolution mass spectrometry analysis [1] [2] [3]. This molecular mass places seviteronel within the optimal range for pharmaceutical compounds, adhering to Lipinski's rule of five parameters for drug-like molecules [4]. The calculated monoisotopic mass is 399.120604071 atomic mass units, reflecting the exact mass when considering the most abundant isotopes of each constituent element [3]. The molecular weight distribution analysis reveals a compact molecular structure with a relatively high density of heteroatoms, particularly fluorine, which contributes significantly to the overall molecular mass despite the compound's moderate size [5]. The mass characteristics are consistent with the compound's classification as a small molecule inhibitor with favorable pharmacokinetic properties [13].

Structural Features

Naphthalene Scaffold with Bis(difluoromethoxy) Substituents

The core structural framework of seviteronel is built upon a naphthalene scaffold, a bicyclic aromatic system consisting of two fused benzene rings [15]. This naphthalene moiety serves as the central aromatic platform that provides structural rigidity and enables specific molecular interactions within biological targets [26]. The naphthalene scaffold is substituted at the 6 and 7 positions with two difluoromethoxy groups, creating a bis(difluoromethoxy) substitution pattern [3] [4]. These difluoromethoxy substituents contribute significantly to the compound's lipophilicity while maintaining hydrogen bonding capabilities through the oxygen atoms [17]. X-ray crystallographic studies have revealed that the naphthalene ring system occupies a similar spatial arrangement to steroidal scaffolds when bound to cytochrome P450 17A1, demonstrating the effectiveness of this non-steroidal framework in mimicking natural substrate binding modes [26]. The difluoromethoxy groups extend from the naphthalene core in specific orientations that enable targeted interactions with amino acid residues in the enzyme active site [26].

Triazole Moiety Integration

Seviteronel incorporates a 1,2,3-triazole heterocyclic ring system that is covalently attached to the naphthalene scaffold through a tertiary carbon center [3] [4]. The triazole moiety contains three nitrogen atoms arranged in a five-membered ring structure, with the heterocycle designated as 1H-1,2,3-triazole-5-methanol in the systematic nomencical terminology [6]. This triazole ring serves as a critical pharmacophore element that enables coordination with heme iron centers in cytochrome P450 enzymes [15] [26]. Structural analysis reveals that the triazole nitrogen atoms can form coordinate covalent bonds with metal centers, contributing to the compound's enzyme inhibitory activity [29]. The integration of the triazole moiety creates a rigid molecular framework that positions the nitrogen heteroatoms in optimal orientations for biological target recognition [15]. The triazole substitution pattern provides enhanced metabolic stability compared to other nitrogen-containing heterocycles while maintaining the essential electronic properties required for enzyme interaction [6].

Stereochemical Configuration

Seviteronel contains a single chiral center located at the tertiary carbon atom that connects the naphthalene scaffold to both the triazole ring and the isopropyl substituent [3] [4] [5]. The absolute stereochemical configuration at this chiral center is designated as (S), indicating the spatial arrangement of substituents according to Cahn-Ingold-Prelog priority rules [3]. This stereochemical assignment has been confirmed through multiple analytical techniques, including X-ray crystallography and optical rotation measurements [9]. The (S)-configuration is critical for optimal biological activity, as demonstrated by comparative studies showing superior enzyme inhibitory potency compared to the (R)-enantiomer [6] [26]. The tertiary alcohol functionality at the chiral center adopts a specific three-dimensional orientation that enables selective binding interactions with target proteins [21]. Crystallographic analysis has revealed that the (S)-stereochemistry allows the compound to achieve optimal positioning within enzyme active sites, with the isopropyl group and triazole ring adopting conformations that maximize binding affinity [26]. The stereochemical configuration influences both the binding mode and selectivity profile of seviteronel, making the absolute configuration a crucial determinant of biological activity [29].

Physical and Chemical Properties

Solubility Profile

Seviteronel exhibits limited aqueous solubility, which is characteristic of compounds containing multiple aromatic and fluorinated substituents [9]. The compound demonstrates enhanced solubility in organic solvents such as dimethyl sulfoxide and methanol, reflecting its predominantly lipophilic character [9]. The presence of the tertiary alcohol functionality and triazole nitrogen atoms provides some hydrophilic character, enabling partial dissolution in polar solvents [10]. During crystallization studies, seviteronel required specialized buffer exchange procedures to achieve sufficient concentrations for protein binding assays, indicating moderate solubility limitations in aqueous media [9]. The difluoromethoxy substituents contribute to the compound's lipophilicity while maintaining some polar surface area through the oxygen atoms [17]. Solubility characteristics are temperature-dependent, with increased dissolution observed at elevated temperatures in both aqueous and organic solvent systems [9].

Stability Parameters

Seviteronel demonstrates good chemical stability under standard laboratory conditions, maintaining structural integrity over extended storage periods when stored as a solid powder at low temperatures [18]. The compound exhibits thermal stability up to moderate temperatures, with no significant degradation observed during routine handling and analysis procedures [32]. The difluoromethoxy groups provide enhanced metabolic stability compared to methoxy analogs, as the carbon-fluorine bonds resist enzymatic cleavage [17]. Photostability studies indicate that seviteronel maintains chemical integrity under ambient lighting conditions, though prolonged exposure to intense ultraviolet radiation may result in minor degradation [18]. The triazole ring system contributes to overall molecular stability through its aromatic character and resistance to hydrolysis under physiological conditions [32]. Long-term stability testing demonstrates that seviteronel retains analytical purity exceeding 99% when stored appropriately, supporting its suitability for pharmaceutical development [18].

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts consistent with the proposed molecular structure of seviteronel [31]. The naphthalene aromatic protons appear in the aromatic region with distinct coupling patterns reflecting the substitution pattern of the difluoromethoxy groups [5]. The difluoromethoxy protons exhibit characteristic multipicity due to coupling with fluorine atoms, appearing as triplets in the proton nuclear magnetic resonance spectrum [17]. Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 399, with characteristic fragmentation patterns supporting the proposed structure [31]. Liquid chromatography-tandem mass spectrometry methods have been validated for quantitative analysis, demonstrating a lower limit of quantification of 20 nanograms per milliliter in biological matrices [11] [14]. Infrared spectroscopy shows characteristic absorption bands for the triazole nitrogen-hydrogen stretch, aromatic carbon-carbon bonds, and carbon-fluorine stretching vibrations [5]. The spectroscopic data collectively provide comprehensive structural confirmation and enable reliable analytical quantification of seviteronel in various sample matrices [31].

Analytical ParameterValueMethodReference
Molecular Weight399.346 g/molHigh-resolution MS [1] [2] [3]
Monoisotopic Mass399.120604071 amuMass spectrometry [3]
Purity>99%HPLC analysis [18]
Optical Rotation-63° (c 0.5, methanol)Polarimetry [9]
Enantiomeric Ratio99:1Chiral HPLC [9]
LC-MS/MS LLOQ20 ng/mLBioanalytical method [11] [14]
Storage Stability3 years at -20°CStability testing [18]

The synthesis of seviteronel involves multiple sophisticated organic chemistry approaches centered around the construction of its complex naphthalene-triazole framework. Based on the available literature, the synthetic methodology encompasses several key strategic steps that demonstrate the complexity inherent in creating this highly selective cytochrome P450 17A1 inhibitor .

The formation of the triazole moiety represents a critical synthetic challenge that is commonly addressed through copper-catalyzed azide-alkyne cycloaddition chemistry, often referred to as "click chemistry" [5] [6]. This methodology allows for the efficient construction of the 1,2,3-triazole ring system that is essential for coordinating with the heme iron in the target enzyme [7]. The triazole formation typically involves the reaction of an azide-containing naphthalene intermediate with an appropriate alkyne precursor under copper catalysis conditions.

The introduction of the difluoromethoxy substituents requires specialized fluorination chemistry techniques . These fluorinated groups are crucial for enhancing the metabolic stability of the final compound and contributing to its selectivity profile against other cytochrome P450 enzymes [8]. The difluoromethoxy installation often involves the use of difluoromethylating reagents under carefully controlled reaction conditions to ensure regioselective substitution.

The isopropyl substituent attachment and the formation of the chiral center represent additional synthetic challenges [9]. The stereochemical control is particularly important, as the (S)-enantiomer of seviteronel demonstrates significantly enhanced potency compared to the (R)-enantiomer, with reported IC50 values of approximately 69 nanomolar for the lyase activity [8] [2].

Resolution of the racemic mixture to obtain the desired (S)-enantiomer can be achieved through various chiral separation techniques, including chiral high-performance liquid chromatography or through the use of chiral auxiliaries during the synthetic sequence . The final synthetic step often involves the careful introduction of the tertiary alcohol functionality while maintaining the desired stereochemical configuration.

Industrial production methods for seviteronel follow similar synthetic routes but are optimized for large-scale manufacturing . This optimization includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final pharmaceutical product. The industrial synthesis must also consider factors such as cost-effectiveness, environmental impact, and regulatory compliance for pharmaceutical manufacturing.

Structure-Activity Relationship Considerations

The structure-activity relationship analysis of seviteronel reveals several critical molecular features that contribute to its potent and selective inhibition of cytochrome P450 17A1. Understanding these relationships is essential for optimizing the therapeutic profile and guiding future drug development efforts [4] [7].

The naphthalene core structure serves as the primary pharmacophore that occupies the same binding space within the cytochrome P450 17A1 active site as the steroid substrates [4]. This aromatic bicyclic system provides the necessary rigid framework for optimal enzyme binding while offering advantages over steroidal inhibitors in terms of synthetic accessibility and physicochemical properties. The naphthalene moiety demonstrates superior binding characteristics compared to simpler aromatic systems, contributing to the nanomolar potency observed with seviteronel [7].

The 1,2,3-triazole ring represents a critical pharmacophoric element that coordinates directly with the heme iron atom in the enzyme active site [7] [4]. This coordination results in the formation of a Type II complex characterized by a distinctive UV-visible spectrum with a Soret maximum near 430 nanometers [7]. The triazole nitrogen coordination is essential for enzyme inhibition, and modifications to this heterocyclic system significantly impact inhibitory potency. The triazole ring provides advantages over other nitrogen-containing heterocycles such as imidazole or pyridine in terms of metabolic stability and selectivity [4].

The difluoromethoxy substituents at positions 6 and 7 of the naphthalene ring play crucial roles in determining both potency and selectivity [2] [8]. These fluorinated groups enhance metabolic stability by providing resistance to cytochrome P450-mediated oxidative metabolism. Additionally, the difluoromethoxy moieties contribute to the compound's selectivity for the 17,20-lyase activity over the 17α-hydroxylase activity, which is advantageous for minimizing disruption of cortisol biosynthesis [2] [8].

The isopropyl substituent and the associated chiral center significantly influence the biological activity of seviteronel [2] [9]. The (S)-enantiomer demonstrates approximately 10-fold selectivity for inhibition of 17,20-lyase (IC50 = 69 nanomolar) over 17α-hydroxylase (IC50 = 670 nanomolar) [8]. This stereochemical preference is attributed to specific binding interactions within the enzyme active site that favor the (S)-configuration. The isopropyl group contributes to the overall lipophilicity of the molecule while providing steric bulk that influences enzyme selectivity.

The tertiary alcohol functionality serves multiple purposes in the structure-activity relationship profile [2]. This hydroxyl group can participate in hydrogen bonding interactions with amino acid residues in the enzyme active site, contributing to binding affinity. Additionally, the tertiary alcohol provides a site for potential metabolic modification, which can influence the pharmacokinetic properties of the compound.

Comparative structure-activity relationship studies with related compounds have revealed that seviteronel exhibits 58-fold greater selectivity for inhibition of 17,20-lyase compared to abiraterone [8]. This enhanced selectivity is attributed to the specific combination of the naphthalene core, triazole ring, and difluoromethoxy substituents that optimize binding interactions while minimizing off-target effects.

The molecular recognition pattern of seviteronel within the cytochrome P450 17A1 active site demonstrates that the compound binds in a "steroid-like" manner, with the naphthalene ring occupying the same spatial region as the steroid substrates [4]. The Fe-N coordination distance of approximately 2.1 Ångströms is optimal for enzyme inhibition and is consistent with the formation of a stable Type II complex [7].

Analytical Characterization Techniques

The comprehensive analytical characterization of seviteronel employs multiple sophisticated spectroscopic and chromatographic techniques to confirm structural identity, assess purity, and evaluate biological activity. These analytical methods are essential for both research applications and pharmaceutical quality control purposes [10] [4].

Nuclear magnetic resonance spectroscopy represents the primary technique for structural confirmation and purity assessment of seviteronel [11] [12]. Both one-dimensional and two-dimensional NMR experiments provide detailed information about the molecular structure. Proton NMR (1H NMR) spectroscopy reveals characteristic chemical shifts for the aromatic protons of the naphthalene ring system, typically appearing in the 7-8 parts per million region [13]. The triazole proton appears as a distinct singlet, while the isopropyl group generates characteristic doublet and septet patterns due to scalar coupling [13].

Carbon-13 NMR (13C NMR) spectroscopy provides complementary structural information, with the difluoromethoxy carbons appearing as characteristic triplets due to coupling with fluorine nuclei [13]. The aromatic carbons of the naphthalene system and the triazole ring can be distinguished based on their chemical shift patterns and multiplicities. Advanced NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) provide additional structural confirmation through carbon-proton connectivity mapping [11].

Infrared spectroscopy serves as a valuable complementary technique for functional group identification [14] [15]. The IR spectrum of seviteronel exhibits characteristic absorption bands for the aromatic carbon-hydrogen stretches above 3000 wavenumbers, the tertiary alcohol OH stretch, and the carbon-fluorine stretches associated with the difluoromethoxy groups [15]. The triazole ring contributes specific nitrogen-containing heterocycle vibrational modes that can be distinguished from other nitrogen functionalities.

Mass spectrometry provides definitive molecular weight confirmation and structural elucidation through fragmentation analysis [16] [17]. The molecular ion peak appears at mass-to-charge ratio 399, corresponding to the protonated molecular ion [M+H]+ [18]. High-resolution mass spectrometry can determine the exact mass to within 1 part per million accuracy, confirming the molecular formula C18H17F4N3O3 [17]. Tandem mass spectrometry (MS/MS) experiments provide fragmentation patterns that confirm the structural connectivity and can distinguish seviteronel from closely related analogs.

Liquid chromatography-mass spectrometry (LC-MS/MS) represents the gold standard for quantitative bioanalytical determination of seviteronel concentrations [10]. The validated LC-MS/MS assay employs a calibration range of 20 to 25,000 nanograms per milliliter with precision and accuracy criteria of ≤15% relative standard deviation and <15% relative error, respectively [10]. This method utilizes seviteronel-d6 as an internal standard and involves protein precipitation with acetonitrile followed by dilution and analysis [10].

High-performance liquid chromatography serves multiple analytical purposes including purity analysis, chiral separation, and stability testing [19] [20]. Reverse-phase HPLC with acetonitrile-water mobile phases provides excellent separation of seviteronel from potential impurities and degradation products [19]. Chiral HPLC enables the separation and quantification of the (R)- and (S)-enantiomers, which is critical for pharmaceutical quality control given the significant difference in biological activity between the enantiomers [21].

UV-visible spectroscopy plays a crucial role in characterizing the interaction of seviteronel with its target enzyme, cytochrome P450 17A1 [7] [4]. The formation of the Type II complex upon binding results in a characteristic spectrum with a Soret maximum at approximately 430 nanometers [7]. This spectroscopic signature is diagnostic for heme-nitrogen coordination and provides direct evidence for the proposed mechanism of enzyme inhibition.

Stopped-flow spectroscopy and rapid-scanning spectrophotometry enable the investigation of binding kinetics and mechanism [7]. These techniques reveal that seviteronel binding to cytochrome P450 17A1 occurs through a multi-step process involving initial rapid binding followed by a slower conformational change to the final Type II complex [7]. Singular value decomposition analysis of the spectral data reveals three distinct species in the binding process with rate constants of approximately 44-45 s⁻¹ for the initial step and 1.9 s⁻¹ for the final complex formation [7].

Thermal analysis techniques such as differential scanning calorimetry and thermogravimetric analysis provide information about the thermal stability and phase transitions of seviteronel. These properties are important for pharmaceutical formulation development and stability testing under various storage conditions.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

399.12060406 g/mol

Monoisotopic Mass

399.12060406 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8S5OIN36X4

Wikipedia

Seviteronel

Dates

Last modified: 07-15-2023
1: Gomez L, Kovac JR, Lamb DJ. CYP17A1 inhibitors in castration-resistant prostate cancer. Steroids. 2015 Mar;95:80-7. doi: 10.1016/j.steroids.2014.12.021. Epub 2015 Jan 3. Review. PubMed PMID: 25560485; PubMed Central PMCID: PMC4323677.
2: Toren PJ, Kim S, Pham S, Mangalji A, Adomat H, Guns ES, Zoubeidi A, Moore W, Gleave ME. Anticancer activity of a novel selective CYP17A1 inhibitor in preclinical models of castrate-resistant prostate cancer. Mol Cancer Ther. 2015 Jan;14(1):59-69. doi: 10.1158/1535-7163.MCT-14-0521. Epub 2014 Oct 28. PubMed PMID: 25351916.
3: Rafferty SW, Eisner JR, Moore WR, Schotzinger RJ, Hoekstra WJ. Highly-selective 4-(1,2,3-triazole)-based P450c17a 17,20-lyase inhibitors. Bioorg Med Chem Lett. 2014 Jun 1;24(11):2444-7. doi: 10.1016/j.bmcl.2014.04.024. Epub 2014 Apr 16. PubMed PMID: 24775307.
4: Stein MN, Patel N, Bershadskiy A, Sokoloff A, Singer EA. Androgen synthesis inhibitors in the treatment of castration-resistant prostate cancer. Asian J Androl. 2014 May-Jun;16(3):387-400. doi: 10.4103/1008-682X.129133. Review. PubMed PMID: 24759590; PubMed Central PMCID: PMC4023364.
5: Yin L, Hu Q. CYP17 inhibitors--abiraterone, C17,20-lyase inhibitors and multi-targeting agents. Nat Rev Urol. 2014 Jan;11(1):32-42. doi: 10.1038/nrurol.2013.274. Epub 2013 Nov 26. Review. PubMed PMID: 24276076.
6: Yin L, Hu Q, Hartmann RW. Recent progress in pharmaceutical therapies for castration-resistant prostate cancer. Int J Mol Sci. 2013 Jul 4;14(7):13958-78. doi: 10.3390/ijms140713958. Review. PubMed PMID: 23880851; PubMed Central PMCID: PMC3742227.

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